1S/C13H17NO2/c15-13(16)12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,12H,6-10H2,(H,15,16)
. The canonical SMILES structure is C1CN(CCC1C(=O)O)CC2=CC=CC=C2
. 1-Benzylpiperidine-4-carboxylic acid is a chemical compound characterized by its unique structure, which includes a piperidine ring substituted with a benzyl group and a carboxylic acid functional group. This compound has garnered interest in various scientific fields due to its potential applications in medicinal chemistry, particularly in the synthesis of pharmaceutical agents.
The compound is derived from piperidine, a six-membered ring containing one nitrogen atom. The specific molecular formula for 1-benzylpiperidine-4-carboxylic acid is , with a molar mass of approximately 219.28 g/mol . It is available through various chemical suppliers and can be synthesized from simpler precursors using established organic chemistry techniques.
1-Benzylpiperidine-4-carboxylic acid belongs to the class of piperidine derivatives, which are widely recognized for their biological activity. The compound is classified as an amino acid derivative due to the presence of the carboxylic acid functional group. Its structural features allow it to participate in various chemical reactions, making it versatile in synthetic applications.
The synthesis of 1-benzylpiperidine-4-carboxylic acid can be achieved through several methods, typically involving the reaction of benzylpiperidine derivatives with carboxylating agents. One notable method involves the use of hydrocyanic acid in the presence of base catalysis, followed by subsequent reactions with aniline and sulfuric acid to yield the desired carboxylic acid product .
1-Benzylpiperidine-4-carboxylic acid features a piperidine ring with a benzyl group at the nitrogen atom and a carboxylic acid group at the fourth position. Its structural representation can be described using InChI notation:
Key molecular data includes:
1-Benzylpiperidine-4-carboxylic acid is reactive and can undergo various chemical transformations:
Common reagents for these reactions include:
The mechanism of action for 1-benzylpiperidine-4-carboxylic acid involves its interaction with biological targets such as enzymes and receptors within cells. It may act as either an inhibitor or activator, modulating biochemical pathways relevant to various physiological processes. Detailed studies are necessary to elucidate specific interactions and effects on cellular mechanisms .
1-Benzylpiperidine-4-carboxylic acid appears as a white to almost white crystalline powder with the following characteristics:
The compound exhibits typical behavior associated with carboxylic acids, including acidity and reactivity towards bases and alcohols for esterification reactions.
1-Benzylpiperidine-4-carboxylic acid has several significant applications in scientific research:
1-Benzylpiperidine-4-carboxylic acid is synthesized through sequential alkylation and cyclization of piperidine precursors. A common route involves the oxidation of (1-benzylpiperidin-4-yl)methanol using 2,2,6,6-tetramethylpiperidin-1-oxyl (TEMPO) as a catalyst in a sodium periodate/sodium bromide system. This method operates under mild conditions (0–40°C) in dichloromethane solvent, achieving yields up to 96% with >99% purity. The TEMPO system minimizes over-oxidation byproducts prevalent in traditional oxalyl chloride-based oxidations [1]. Alternative cyclization pathways employ reductive amination of benzylamine with piperidine-4-one derivatives, followed by carboxylation at the 4-position [5].
Table 1: Oxidation Conditions for (1-Benzylpiperidin-4-yl)methanol Conversion
Catalyst System | Solvent | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|---|
TEMPO/NaIO₄/NaBr | CH₂Cl₂ | 20–25 | 12 | 92.1 |
TEMPO/NaIO₄/NaBr | CHCl₃ | 25 | 5 | 84.3 |
TEMPO/NaIO₄/NaBr | CH₂Cl₂ | 20 | 12 | 96.1 |
A patented route involves the condensation of 1-benzylpiperidin-4-one with aniline and hydrogen cyanide to form 4-anilino-1-benzylpiperidine-4-carbonitrile. Subsequent acidic hydrolysis (using hydrochloric or sulfuric acid) cleaves the anilino group while converting the nitrile to the carboxylic acid functionality. Crystallization from ethanol/water mixtures yields high-purity product. This method requires precise temperature control (20–50°C) during hydrolysis to suppress decarboxylation byproducts [3].
Catalytic hydrogenation (e.g., Pd/C or Raney nickel) reduces intermediates like 1-benzyl-4-cyanopiperidine under moderate H₂ pressure (3–5 atm). The resulting piperidine-4-carboxylic acid is neutralized with acetic acid or sodium carbonate to precipitate the free acid. Industrial-scale processes employ hydrogenation at 60–80°C in methanol, followed by solvent removal and recrystallization from ethanol to achieve >98% purity [8].
The TEMPO-mediated oxidation system enables dichloromethane recovery (>85%) via distillation, reducing hazardous waste. Aqueous sodium periodate streams are treated with sodium metabisulfite to precipitate iodates, decreasing aquatic toxicity. Life-cycle assessments confirm this approach lowers the E-factor (environmental factor) by 40% compared to oxalyl chloride methods due to minimized inorganic salt byproducts [1].
Key optimizations include:
The carboxylic acid undergoes esterification via thionyl chloride-mediated acyl chloride formation, followed by alcohol addition. Methyl and ethyl esters are generated quantitatively in refluxing methanol or ethanol with acid catalysis. Amidation employs coupling agents (e.g., carbodiimides) or acyl chlorides with amines:
Table 2: Derivatives of 1-Benzylpiperidine-4-carboxylic Acid
Derivative Type | Reagent | Conditions | Application |
---|---|---|---|
Methyl ester | SOCl₂/MeOH | Reflux, 12h | Intermediate for analgesics |
Acetohydrazide | Acetyl hydrazide | Ethanol, 25°C, 24h | Fentanyl analogs [5] |
3-Bromopropylamide | 3-Bromopropylamine HBr | DCM, triethylamine, 0°C | SNRI pharmacophores [4] |
Hydrochloride salts are formed by treating the free acid or esters with anhydrous HCl in isopropanol/diethyl ether, yielding crystalline solids (melting point 167–171°C). Acetohydrazide derivatives are synthesized via ketone condensation with acetylhydrazide, followed by sodium borohydride reduction. This yields crystalline solids (melting point 111–112°C) characterized for opioid activity [5]. Carboxamide libraries generated from these modifications show enhanced blood-brain barrier permeability (log P = 1.33) and gastrointestinal absorption [8].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7